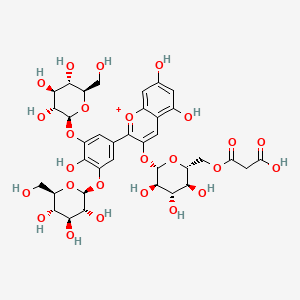

Ternatin C5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

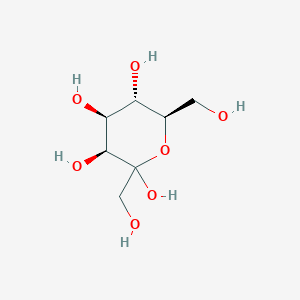

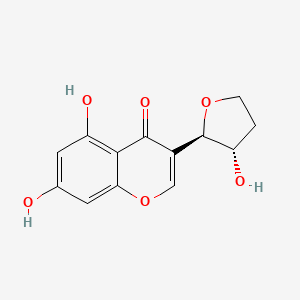

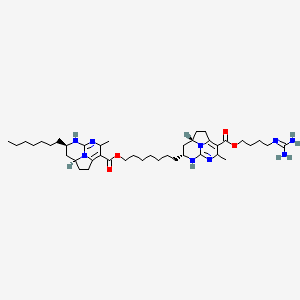

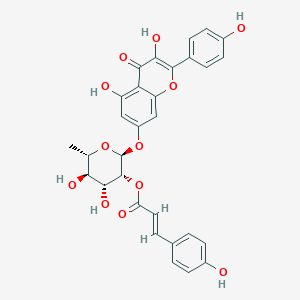

Ternatin C5 is an anthocyanin cation consisting of delphinidin with beta-D-glucosyl groups at the 3-, 3'- and 5'-positions. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a ternatin C5(2-).

Scientific Research Applications

Biosynthesis and Structural Characterization

Ternatins, including Ternatin C5, are blue anthocyanins found in the petals of Clitoria ternata (butterfly pea). The biosynthetic pathways of ternatins have been explored, revealing key enzymatic activities essential for producing Ternatin C5. These findings contribute to understanding the unique glucosylation pattern of Ternatin C5, which is characterized by a 3,3′,5′-triglucosylated anthocyanidin structure (Kazuma et al., 2004).

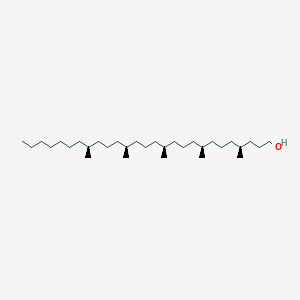

Anti-Adipogenic and Lipid Metabolism Effects

Research on (-)-Ternatin, a variant of Ternatin C5, has shown its potential in inhibiting fat accumulation in cells and reducing fat mass in mice. This peptide has been observed to impact adipocyte differentiation and lipid synthesis, indicating a possible therapeutic application in metabolic disorders (Ito et al., 2009).

Suppression of Hyperglycemia and Fatty Acid Synthesis

Ternatin and its derivatives have shown effects in suppressing hyperglycemia and hepatic fatty acid synthesis in diabetic mice. This suggests a potential role for Ternatin C5 in managing diabetes and related metabolic conditions (Kobayashi et al., 2012).

Anti-Inflammatory Properties

Ternatin has demonstrated anti-inflammatory effects, such as inhibiting neutrophil accumulation in rats and reducing nitric oxide production in macrophages. These properties indicate potential use in treating chronic inflammatory diseases (Rao et al., 2003).

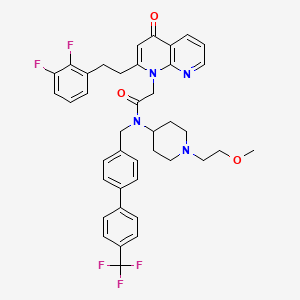

Cancer Research and Molecular Probes

Ternatin has been utilized as a model for designing molecular probes to understand its mechanism of action, which is pivotal in cancer research. Improved ternatin variants have shown increased potency against cancer cells, highlighting its potential in cancer therapeutics (Kawazoe et al., 2014).

Melanogenesis and COVID-19 Therapy

In silico studies have explored the activity of Ternatin compounds, including its role in melanogenesis and as a potential agent in COVID-19 oral manifestation therapy. This highlights the diverse applications of Ternatin in both dermatology and virology (Suherlan et al., 2021).

properties

Product Name |

Ternatin C5 |

|---|---|

Molecular Formula |

C36H43O25+ |

Molecular Weight |

875.7 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]phenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C36H42O25/c37-7-18-24(45)27(48)30(51)34(59-18)56-15-1-10(2-16(23(15)44)57-35-31(52)28(49)25(46)19(8-38)60-35)33-17(5-12-13(40)3-11(39)4-14(12)55-33)58-36-32(53)29(50)26(47)20(61-36)9-54-22(43)6-21(41)42/h1-5,18-20,24-32,34-38,45-53H,6-9H2,(H3-,39,40,41,42,44)/p+1/t18-,19-,20-,24-,25-,26-,27+,28+,29+,30-,31-,32-,34-,35-,36-/m1/s1 |

InChI Key |

WTWWJFYJOBVFTF-KTEHMMPASA-O |

Isomeric SMILES |

C1=C(C=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)O)O |

SMILES |

C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E,5R,8S,19R,21R,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248029.png)